molecular formula C8H16N2O3 B555486 N-isopropyl-L-glutamine CAS No. 4311-12-0

N-isopropyl-L-glutamine

Cat. No. B555486
CAS RN: 4311-12-0
M. Wt: 188.22 g/mol
InChI Key: CABXGBMKSVRWOG-LURJTMIESA-N
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Description

N-isopropyl-L-glutamine, also known as NIPG, is an amino acid derivative commonly used in laboratory experiments. It is synthesized from L-glutamine, an essential amino acid that is found in many proteins and is vital for proper cell function. NIPG has been used in a variety of scientific research applications, including drug delivery, gene therapy, and cell culture. In addition, NIPG has been found to have a number of biochemical and physiological effects on cells and organisms.

Scientific Research Applications

  • Nutritional and Medical Applications : Glutamine plays a vital role in various physiological functions. It's a preferred fuel for rapidly proliferating cells like enterocytes and lymphocytes, regulates acid-base balance, carries nitrogen, and is a precursor for nucleic acids and proteins. Supplemental glutamine in enteral or parenteral feeding could benefit critically ill patients (Lacey & Wilmore, 2009).

  • Analytical Studies : The vibrational fundamentals of L-glutamine have been explored using infrared, Raman, and polarized micro-Raman spectra. This helps in understanding its properties at a molecular level (Dhamelincourt & Ramírez, 1993).

  • Biotechnological Production : The separation of L-glutamine from fermentation broth using nanofiltration demonstrates its industrial-scale production and purification methods (Li et al., 2003).

  • Neuroscience : L-glutamine serves as a neurotransmitter precursor in the central nervous system. A study identified a glutamine transporter in neurons, highlighting its role in neurotransmission (Varoqui et al., 2000).

  • Plant Biology : Glutamine is crucial in nitrogen assimilation in plants. A study discovered a glutamine-sensing mechanism in plants, except Brassicaceae, crucial for metabolic homeostasis (Chellamuthu et al., 2014).

  • Microbial Synthesis Enhancement : Enhancing L-glutamine production in Corynebacterium glutamicum was achieved through metabolic engineering and a two-stage pH control strategy, offering insights into microbial amino acid production (Lv et al., 2021).

  • Clinical Nutrition : In clinical studies, L-glutamine supplementation in parenteral nutrition showed improved outcomes in critically ill patients, indicating its potential therapeutic application (Goeters et al., 2002).

  • Neuronal Transport Systems : A study on rat brain neurons identified a Na+-dependent glutamine transport activity, providing insights into amino acid transport in the brain (Tamarappoo et al., 1997).

  • Cost Containment in Healthcare : Supplementing total parenteral nutrition with L-alanyl-L-glutamine in postoperative patients showed improved nitrogen balance and shorter hospital stays, suggesting economic benefits in healthcare (Mertes et al., 2000).

  • Cancer Research : Automated synthesis of [11C]L-glutamine for PET radiotracer studies is critical for cancer research, particularly in understanding tumor biology and metabolism (Padakanti et al., 2019).

  • Pharmaceutical Chemistry : The synthesis of L-iso-glutamine derivatives for aminopeptidase N inhibition showcases the potential of glutamine derivatives in drug development (Xu Wen-fang, 2009).

  • Amino Acid Transport in Plants : H+-Independent glutamine transport in plant root tips underlines the significance of glutamine in plant growth and development (Yang et al., 2010).

properties

IUPAC Name

(2S)-2-amino-5-oxo-5-(propan-2-ylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(2)10-7(11)4-3-6(9)8(12)13/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABXGBMKSVRWOG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gln(isopropyl)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PO LARSEN - Acta Chem. Scand, 1965 - actachemscand.org
… Isolation of N‘-isopropyl-L-glutamine. This compound was obtained from fractions 38—171. Purification was accomplished by preparative paper chromatography of the contents of …
Number of citations: 0 actachemscand.org
Y Xiao, J Wang, J Zhang, A Heise, M Lang - Biopolymers, 2017 - Wiley Online Library
… Copolypept(o)ides of polysarcosine (PSar) and poly(N-isopropyl-L-glutamine) (PIGA) with random and block sequence structures were synthesized by ring-opening polymerization (…
Number of citations: 9 onlinelibrary.wiley.com
H Liu, Y Xiao, H Xu, Y Guan, J Zhang… - Chemical …, 2015 - pubs.rsc.org
… The grafted primary amine resulted in an amide bond, which represents not only a donor but also an acceptor of hydrogen bonding on the side chain of poly(N-isopropyl-L-glutamine) (…
Number of citations: 15 pubs.rsc.org

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